Home > Products > Screening Compounds P71348 > 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide - 1113103-88-0

3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide

Catalog Number: EVT-3121289
CAS Number: 1113103-88-0
Molecular Formula: C25H28N6O3S
Molecular Weight: 492.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate (1)

    Compound Description: This compound was studied for its metabolism in mice, which revealed a hydroxylated metabolite. This metabolite was subsequently methylated to create a methoxy derivative. [] Both the S- and R- isomers of the hydroxylated metabolite (Compound 17) showed biological activity, with the S-isomer exhibiting greater potency. []

    Relevance: Although not directly structurally similar to methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate, Compound 1 and its metabolites belong to the broader class of heterocyclic compounds with potential biological activity, particularly as antimitotic agents. [] The research on Compound 1 highlights the importance of understanding the metabolic pathways and structural modifications that can impact biological activity within this class of compounds.

    Compound Description: These compounds were synthesized to confirm the structure of the hydroxylated metabolite and its methoxy derivative derived from Compound 1. [] As mentioned previously, both the S- and R- isomers of Compound 17 demonstrated biological activity. []

1-((5-Methoxy-1H-indol-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol (SV 293)

    Compound Description: This compound was found to be a neutral antagonist at D2 dopamine receptors, based on its performance in an adenylyl cyclase inhibition assay, a G-protein-coupled inward-rectifying potassium (GIRK) channel activation assay, and a cell-based phospho-MAPK (pERK1/2) assay. [] It exhibits nanomolar affinity at D2 dopamine receptors and is 10- to 100-fold selective for D2 compared to the D3 dopamine receptor subtype. []

7-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (SV-III-130s)

    Compound Description: This compound exhibits partial agonist activity at D2 dopamine receptors in an adenylyl cyclase inhibition assay but acts as an antagonist in GIRK and phospho-ERK1/2 assays. [] Like SV 293, it exhibits binding selectivity for D2 over D3 dopamine receptors. []

Overview

The compound 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide is a complex organic molecule that falls under the category of triazole and quinazoline derivatives. These types of compounds are often investigated for their biological activities, particularly in medicinal chemistry due to their potential therapeutic applications.

Source

This compound is primarily synthesized in laboratory settings and has been referenced in various chemical databases and research articles. It is not commonly found in nature but can be derived from simpler precursors through synthetic organic chemistry techniques.

Classification

The compound can be classified as:

  • Chemical Class: Quinazoline and triazole derivatives
  • Functional Groups: Amide, thioether, and carbonyl groups
  • IUPAC Name: 3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  2. Quinazoline Derivative Synthesis: Quinazolines are usually synthesized via condensation reactions between anthranilic acid and aldehydes or ketones.
  3. Thioether Formation: The introduction of the sulfanyl group can be accomplished using thiol reagents that react with suitable electrophiles.
  4. Amidation: The final step often involves the formation of the amide bond with appropriate carboxylic acids or their derivatives.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of this compound features a quinazoline core fused with a triazole ring, along with a thioether substituent and an amide functional group. The presence of multiple rings contributes to its complexity and potential biological activity.

Data

  • Molecular Formula: C₁₈H₂₃N₅O₂S
  • Molecular Weight: Approximately 373.48 g/mol
  • Structural Representation: The structure can be depicted using molecular modeling software to visualize the spatial arrangement of atoms.
Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfur atom in the thioether can participate in nucleophilic substitution reactions.
  2. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
  3. Reduction Reactions: The carbonyl group may be reduced to alcohols using reducing agents like lithium aluminum hydride.

Technical Details

Each reaction type requires specific conditions such as temperature control and choice of solvents to ensure successful transformation while minimizing side reactions.

Mechanism of Action

Data

Research indicates that similar compounds have shown promise in targeting cancer cells by inhibiting growth factor receptors, which could suggest potential pathways for this compound as well.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the presence of functional groups capable of participating in various chemical transformations.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm structure and purity.

Applications

Scientific Uses

This compound holds potential applications in medicinal chemistry, particularly as:

  1. Anticancer Agents: Due to structural similarities with known kinase inhibitors.
  2. Antimicrobial Agents: Triazole-containing compounds are often explored for their antifungal properties.
  3. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting specific diseases.

Properties

CAS Number

1113103-88-0

Product Name

3-[1-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide

IUPAC Name

3-[1-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide

Molecular Formula

C25H28N6O3S

Molecular Weight

492.6

InChI

InChI=1S/C25H28N6O3S/c1-17(2)15-26-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)27-28-25(31)35-16-22(33)29(3)18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3,(H,26,32)

SMILES

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(C)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.